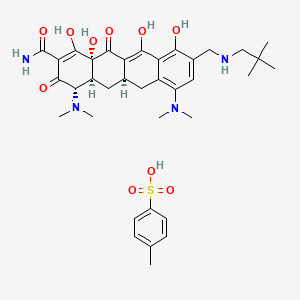

Omadacycline tosylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLDSXNLUZXVTF-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027686 | |

| Record name | Omadacycline tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075240-43-5 | |

| Record name | Omadacycline tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075240435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omadacycline tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMADACYCLINE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5658Y89YCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Omadacycline Tosylate's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omadacycline, a first-in-class aminomethylcycline antibiotic, represents a significant advancement in combating bacterial infections, particularly those caused by tetracycline-resistant pathogens. Its efficacy stems from a potent and specific interaction with the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning omadacycline's action, supported by quantitative data, detailed experimental methodologies, and structural insights. Key to its enhanced activity are chemical modifications at the C7 and C9 positions of the tetracycline scaffold, which enable omadacycline to overcome common tetracycline resistance mechanisms, namely efflux pumps and ribosomal protection proteins. This document consolidates current knowledge to serve as a comprehensive resource for researchers and professionals in the field of antibiotic drug development.

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with robust mechanisms of action. Omadacycline tosylate, a semisynthetic derivative of minocycline, has emerged as a promising therapeutic agent with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] Unlike earlier tetracyclines, omadacycline was specifically engineered to evade the two primary mechanisms of tetracycline resistance: active efflux of the drug from the bacterial cell and protection of the ribosome from drug binding.[1] This guide delves into the core of omadacycline's antibacterial activity – its precise interaction with the 30S ribosomal subunit.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Omadacycline, like other members of the tetracycline class, exerts its bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis.[3][4] This inhibition is achieved through high-affinity binding to the 30S ribosomal subunit, a key component of the bacterial translation machinery.

Binding to the Primary Tetracycline Binding Site

Biophysical and structural studies have confirmed that omadacycline binds to the primary tetracycline binding site on the 30S ribosomal subunit.[5][6] This site is located in a cleft formed by the 16S rRNA, specifically involving helices h31, h34, h39, and h40. By occupying this critical position, omadacycline physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the ribosomal A-site.[7] This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and ultimately bacterial growth.

Structural Insights from Cryo-Electron Microscopy

The high-resolution cryo-electron microscopy (cryo-EM) structure of omadacycline bound to the Escherichia coli 70S ribosome (PDB ID: 8CA7) provides a detailed view of its interactions within the 30S subunit.[8] These structural data reveal the precise orientation of omadacycline in the binding pocket and highlight the key nucleotide and amino acid residues involved in its binding.

The aminomethylcylcine core of omadacycline establishes a network of hydrogen bonds and van der Waals interactions with conserved nucleotides of the 16S rRNA. The modifications at the C7 and C9 positions are crucial for its enhanced activity and ability to overcome resistance. The C9 aminomethyl side chain, a defining feature of omadacycline, makes additional contacts within the binding site, contributing to its high binding affinity.[9]

Overcoming Tetracycline Resistance

A key advantage of omadacycline is its ability to remain active against bacteria that have developed resistance to older tetracyclines. This is primarily due to its structural modifications that circumvent the two major resistance mechanisms.

Evasion of Efflux Pumps

Tetracycline efflux pumps, such as Tet(K) and Tet(L), are membrane proteins that actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target. The C7 modification on the D-ring of omadacycline is thought to sterically hinder its recognition and transport by these efflux pumps.[1]

Overcoming Ribosomal Protection Proteins

Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), are GTP-dependent proteins that bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume. The C9 aminomethyl substitution on omadacycline is critical for overcoming this resistance mechanism.[1] It is hypothesized that this modification provides additional anchor points within the ribosomal binding pocket, increasing the energy required for RPP-mediated dislodging.

Quantitative Data

The following tables summarize key quantitative data related to the activity of omadacycline.

Table 1: Ribosome Binding Affinity

| Compound | Assay Type | Ribosome Source | IC50 (µM) | Reference |

| Omadacycline | [3H]Tetracycline Competition | E. coli 70S | 1.96 ± 0.01 | [4] |

| Minocycline | [3H]Tetracycline Competition | E. coli 70S | 1.63 ± 0.01 | [4] |

IC50 values represent the concentration of the unlabeled competitor required to inhibit 50% of the binding of [3H]tetracycline.

Table 2: In Vitro Activity of Omadacycline Against Tetracycline-Resistant Strains

| Organism | Resistance Mechanism | Omadacycline MIC90 (µg/mL) | Tetracycline MIC90 (µg/mL) | Doxycycline MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | tet(K) - efflux | 0.5 | >32 | 16 | [10] |

| Staphylococcus aureus | tet(M) - ribosomal protection | 0.5 | >32 | 16 | [10] |

| Enterococcus faecalis | tet(M) - ribosomal protection | 0.25 | >32 | 8 | [10] |

| Enterococcus faecium | tet(M) - ribosomal protection | 0.12 | >32 | 8 | [10] |

| Streptococcus pneumoniae | tet(M) - ribosomal protection | 0.12 | >16 | 16 | [10] |

MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of omadacycline.

Ribosome Binding Competition Assay

Objective: To determine the relative binding affinity of omadacycline to the bacterial ribosome.

Methodology:

-

Preparation of Ribosomes: 70S ribosomes are purified from a suitable bacterial strain (e.g., E. coli) through differential centrifugation and sucrose density gradient centrifugation.

-

Radiolabeling: A known tetracycline antibiotic, such as tetracycline or minocycline, is radiolabeled with tritium ([3H]).

-

Competition Reaction: A fixed concentration of radiolabeled tetracycline is incubated with purified 70S ribosomes in the presence of increasing concentrations of unlabeled omadacycline.

-

Separation of Bound and Unbound Ligand: The reaction mixture is filtered through a nitrocellulose membrane, which retains the ribosome-ligand complexes.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of bound radiolabeled tetracycline is plotted against the concentration of omadacycline. The IC50 value is determined by fitting the data to a one-site competitive binding model.[4]

In Vitro Transcription-Translation (IVTT) Assay

Objective: To assess the inhibitory effect of omadacycline on bacterial protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract: An S30 cell-free extract is prepared from a bacterial strain (e.g., E. coli), which contains all the necessary components for transcription and translation.

-

Template DNA: A plasmid DNA containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter is used as the template.

-

Reaction Mixture: The cell-free extract is combined with the template DNA, amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP and GTP).

-

Inhibition: Omadacycline is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for transcription and translation to occur.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid (e.g., by trichloroacetic acid precipitation followed by scintillation counting) or by measuring the activity of the reporter enzyme.

-

Data Analysis: The percentage of protein synthesis inhibition is plotted against the concentration of omadacycline to determine the IC50 value.

Chemical Footprinting

Objective: To identify the specific nucleotides in the 16S rRNA that interact with omadacycline.

Methodology:

-

Complex Formation: Purified 70S ribosomes are incubated with omadacycline to allow for binding.

-

Chemical Probing: The ribosome-omadacycline complex is treated with a chemical probe that modifies rRNA bases. Common probes include dimethyl sulfate (DMS), which methylates adenines and cytosines that are not involved in base-pairing or tertiary interactions.

-

RNA Extraction and Primer Extension: The 16S rRNA is extracted, and a radiolabeled primer complementary to a downstream sequence is annealed. Reverse transcriptase is used to synthesize a cDNA copy of the rRNA. The enzyme will stop at the modified bases.

-

Gel Electrophoresis: The cDNA products are separated by size on a denaturing polyacrylamide gel.

-

Analysis: The positions of the stops in the primer extension reaction correspond to the modified bases. By comparing the modification pattern in the presence and absence of omadacycline, nucleotides that are protected from modification by the binding of the drug can be identified. These protected nucleotides constitute the "footprint" of omadacycline on the 16S rRNA.[11]

Conclusion

This compound's mechanism of action is a well-defined process centered on its high-affinity binding to the primary tetracycline binding site on the bacterial 30S ribosomal subunit. This interaction effectively stalls protein synthesis, leading to the inhibition of bacterial growth. The chemical ingenuity in its design, particularly the modifications at the C7 and C9 positions, allows it to successfully overcome prevalent tetracycline resistance mechanisms. The quantitative data from binding and susceptibility assays, coupled with detailed structural information from cryo-EM studies, provide a robust understanding of its efficacy. This comprehensive knowledge base is invaluable for the ongoing development of novel antibiotics and for optimizing the clinical application of omadacycline in an era of increasing antimicrobial resistance.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. search.library.nyu.edu [search.library.nyu.edu]

- 7. mdpi.com [mdpi.com]

- 8. 8CA7: Omadacycline and spectinomycin bound to the 30S ribosomal subunit head [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

In vitro activity of omadacycline against gram-positive and gram-negative pathogens

Omadacycline, a novel aminomethylcycline antibiotic, demonstrates potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative bacterial pathogens, including many multidrug-resistant strains. This technical guide provides a comprehensive overview of its in vitro efficacy, presenting key quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Omadacycline is the first 9-aminomethylcycline to be developed for clinical use and is available in both intravenous and oral formulations.[1][2] It is approved by the United States Food and Drug Administration (FDA) for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[3][4] Its mechanism of action involves binding to the 30S ribosomal subunit, which inhibits bacterial protein synthesis.[5] A key advantage of omadacycline is its ability to overcome common tetracycline resistance mechanisms, such as ribosomal protection and efflux pumps.[1][2][3]

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of omadacycline against a wide range of Gram-positive and Gram-negative bacterial isolates, as measured by minimum inhibitory concentration (MIC) values. The data, presented as MIC50 and MIC90 (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively), has been compiled from various surveillance studies and publications.

Gram-Positive Pathogens

Omadacycline exhibits robust activity against a variety of Gram-positive bacteria, including resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][6]

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (all) | 689 | 0.12 | 0.25 |

| Staphylococcus aureus (MRSA) | 299 | 0.12 | 0.5 |

| Staphylococcus aureus (MSSA) | 100 | 0.12 | 0.12 |

| Coagulase-negative staphylococci | - | 0.12 | 0.5 |

| Streptococcus pneumoniae | - | 0.06 | 0.12 |

| Penicillin-resistant S. pneumoniae | - | 0.06 | 0.12 |

| Beta-hemolytic streptococci | - | 0.06 | 0.12 |

| Viridans group streptococci | - | <0.03 | 0.06 |

| Enterococcus faecalis | - | 0.12 | 0.25 |

| Vancomycin-resistant E. faecalis | - | 0.25 | - |

| Enterococcus faecium | - | 0.06 | 0.12 |

| Vancomycin-resistant E. faecium | - | 0.12 | - |

| Bacillus anthracis | 53 | 0.015 | 0.03 |

Data compiled from multiple sources.[7][8][9][10][11][12][13]

Gram-Negative Pathogens

Omadacycline has also demonstrated in vitro activity against a range of Gram-negative bacteria, including common respiratory and urinary tract pathogens.[14] However, it shows limited activity against Proteus spp., Providencia spp., Morganella spp., and Pseudomonas spp.[10]

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | - | 0.5-2 | 2-16 |

| ESBL-producing E. coli | - | 2-4 | 4->32 |

| Klebsiella pneumoniae | - | 2-4 | 8->32 |

| ESBL-producing K. pneumoniae | - | 4-8 | >32 |

| Klebsiella oxytoca | - | 1 | 2-4 |

| Enterobacter cloacae | - | 2 | 4 |

| Citrobacter spp. | - | 1 | 4 |

| Haemophilus influenzae | - | 0.5 | 1-2 |

| Moraxella catarrhalis | - | ≤0.12-0.25 | 0.25 |

| Acinetobacter baumannii | - | - | 8 |

| Yersinia pestis | - | - | 1 |

Data compiled from multiple sources.[7][10][14][15][16][17]

Experimental Protocols

The in vitro activity data for omadacycline is primarily generated through broth microdilution susceptibility testing, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][14][18]

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

1. Preparation of Materials:

- Bacterial Culture: A pure, overnight culture of the test organism grown on appropriate agar medium.

- Antimicrobial Agent: Omadacycline powder of known potency.

- Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

- Microtiter Plates: Sterile 96-well microtiter plates.

- Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard.

2. Experimental Procedure:

- Serial Dilution: Prepare serial twofold dilutions of omadacycline in CAMHB in the microtiter plates. The final concentrations should span a range appropriate for the expected MIC of the test organism.

- Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

- Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

- Reading Results: Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of omadacycline that completely inhibits visible growth.

3. Quality Control:

- Concurrent testing of CLSI-recommended quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) should be performed to ensure the accuracy and reproducibility of the results.[19]

Visualizations

The following diagrams illustrate the experimental workflow for determining the in vitro activity of omadacycline.

Caption: Workflow for MIC Determination.

References

- 1. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrum of Antimicrobial Activity of NUZYRA® (omadacycline) [nuzyra.com]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmilabs.com [jmilabs.com]

- 14. jmilabs.com [jmilabs.com]

- 15. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

- 18. researchopenworld.com [researchopenworld.com]

- 19. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

Omadacycline's Frontline Assault on Drug-Resistant Bacteria: A Technical Overview of Initial Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. In the face of dwindling therapeutic options, the development of novel antibiotics with activity against these resilient pathogens is of paramount importance. Omadacycline, a first-in-class aminomethylcycline, has emerged as a promising agent in this ongoing battle. This technical guide provides an in-depth analysis of the initial studies evaluating omadacycline's efficacy against a spectrum of drug-resistant bacteria. We will delve into the quantitative data from in vitro and in vivo studies, detail the experimental protocols employed, and visualize key mechanisms and workflows to offer a comprehensive resource for the scientific community.

Omadacycline is a modernized tetracycline designed to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][2] Its broad spectrum of activity encompasses Gram-positive, Gram-negative, and atypical bacteria, including many strains resistant to currently available antibiotics.[3][4]

Mechanism of Action

Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[5] This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting the elongation of the polypeptide chain.[5] Critically, structural modifications to the omadacycline molecule allow it to evade the common tetracycline resistance mechanisms.

In Vitro Efficacy Against Drug-Resistant Bacteria

Initial in vitro studies have consistently demonstrated omadacycline's potent activity against a wide array of drug-resistant pathogens. Minimum Inhibitory Concentration (MIC) values, a key measure of an antibiotic's potency, have been determined for various clinically significant bacteria.

Data Presentation

Table 1: In Vitro Activity of Omadacycline Against Gram-Positive Drug-Resistant Bacteria

| Bacterial Species | Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 239 | - | 0.25 | [4] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 0.25 | [6] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 0.061-0.125 | 0.125-0.25 | [5] |

| Enterococcus faecium | Vancomycin-Resistant (VREfm) | 235 | 0.12 | 0.5 | [7] |

Table 2: In Vitro Activity of Omadacycline Against Gram-Negative Drug-Resistant Bacteria

| Bacterial Species | Resistance Phenotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (at ≤4 µg/mL) | Reference(s) |

| Escherichia coli | ESBL-Producing | 51 | 4 | 8 | 74.5% | [8] |

| Klebsiella pneumoniae | ESBL-Producing | 51 | 8 | >32 | 54.9% | [9] |

| Acinetobacter baumannii | Carbapenem-Resistant | - | 1 | 4 | ~90% | [10] |

| Acinetobacter baumannii | Carbapenem-Nonsusceptible | 41 | 4 | 8 | 68.3% | [11][12] |

| Enterobacter cloacae | - | - | - | 4 | 88.9% | [13] |

| Klebsiella pneumoniae | - | - | - | 4-8 | 90.4% | [13] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution (Following CLSI M07 Guidelines)

The in vitro activity of omadacycline and comparator agents is predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.

-

Preparation of Antimicrobial Solutions: Omadacycline and comparator agents are reconstituted according to the manufacturer's instructions. A series of two-fold dilutions are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in microtiter plates.

-

Inoculum Preparation: Bacterial isolates are subcultured onto an appropriate agar medium and incubated to ensure purity and viability. A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy in Animal Models

Preclinical animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. Omadacycline has been assessed in various infection models, demonstrating its ability to translate in vitro potency into in vivo activity.

Data Presentation

Table 3: In Vivo Efficacy of Omadacycline in Murine Infection Models

| Infection Model | Pathogen | Efficacy Endpoint | Omadacycline Dose | Outcome | Reference(s) |

| Peritonitis | Enterococcus faecium (MDR) | Survival | - | Significantly better survival than daptomycin or vancomycin | [5] |

| Neutropenic Thigh | Acinetobacter baumannii (MDR) | Bacterial Load Reduction | 10 and 25 mg/kg (twice daily) | Significant reduction in bacterial load compared to control | [14] |

| Dorsal Wound | Acinetobacter baumannii (MDR) | Survival and Bacterial Clearance | 10 mg/kg (twice daily for 6 days) | 100% survival and complete systemic infection clearance | [14] |

| Intraperitoneal Infection | Staphylococcus aureus (including MRSA) | ED50 | - | 0.30 - 1.74 mg/kg | [15] |

| Intraperitoneal Infection | Streptococcus pneumoniae | ED50 | - | 0.45 - 3.39 mg/kg | [15] |

| Intraperitoneal Infection | Escherichia coli | ED50 | - | 2.02 mg/kg | [15] |

Experimental Protocols

Murine Thigh Infection Model

This model is commonly used to assess the efficacy of antibiotics against localized deep-seated infections.

-

Induction of Neutropenia: Mice are typically rendered neutropenic by intraperitoneal injections of cyclophosphamide to mimic an immunocompromised state.

-

Infection: A defined inoculum of the test organism (e.g., 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.

-

Treatment: Omadacycline or a comparator agent is administered at various doses and schedules, typically starting a few hours after infection.

-

Assessment of Efficacy: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial enumeration (CFU counting). The reduction in bacterial load compared to untreated controls is the primary measure of efficacy.

References

- 1. Omadacycline vs moxifloxacin in adults with community-acquired bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omadacycline for Acute Bacterial Skin and Skin Structure Infections: Integrated Analysis of Randomized Clinical Trials - Conference Correspondent [conference-correspondent.com]

- 3. Paratek's Phase III trial of omadacycline shows positive outcome in CABP treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. researchopenworld.com [researchopenworld.com]

- 5. Efficacy of Omadacycline against Multidrug-Resistant Enterococcus faecium Strains in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility of bacteremic vancomycin-resistant Enterococcus faecium to eravacycline, omadacycline, lipoglycopeptides, and other comparator antibiotics: Results from the 2019-2020 Nationwide Surveillance of Multicenter Antimicrobial Resistance in Taiwan (SMART) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of Omadacycline and Other Tetracyclines Against Contemporary Gram-Negative Pathogens from New York City Hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of Omadacycline Alone and in Combination against Carbapenem-Nonsusceptible Acinetobacter baumannii with Varying Minocycline Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Omadacycline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omadacycline is a novel aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many resistant phenotypes. Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for surveillance studies, clinical diagnostics, and drug development. This document provides detailed protocols for determining the MIC of omadacycline using the Clinical and Laboratory Standards Institute (CLSI) reference method of broth microdilution and a commercially available gradient strip method.

Key Principles

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The two primary methods for determining the MIC of omadacycline are broth microdilution and agar-based diffusion methods like the gradient strip test. The CLSI broth microdilution method is considered the reference standard.[2][3]

Data Presentation

Omadacycline MIC Values against Common Pathogens

The following table summarizes the MIC50, MIC90, and MIC ranges of omadacycline against a selection of clinically relevant bacteria.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 0.12 | 0.25 | ≤0.03 - >32 |

| Staphylococcus aureus (MRSA) | 0.12 | 0.5 | ≤0.03 - >32 |

| Streptococcus pneumoniae | 0.06 | 0.06 | ≤0.03 - 0.25 |

| Haemophilus influenzae | 1 | 1 | ≤0.03 - 4 |

| Escherichia coli | 0.5 | 2 | ≤0.03 - >32 |

| Klebsiella pneumoniae | 1 | 4 | ≤0.03 - >32 |

| Enterococcus faecalis | 0.12 | 0.25 | ≤0.03 - 1 |

| Enterococcus faecium | 0.12 | 0.25 | ≤0.03 - 1 |

Data compiled from multiple surveillance studies.[4][5][6]

FDA-Recognized MIC Interpretive Criteria for Omadacycline

The following breakpoints are used to categorize bacterial isolates as susceptible (S), intermediate (I), or resistant (R) to omadacycline.

| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Staphylococcus aureus | ≤ 0.5 | 1 | ≥ 2 |

| Streptococcus pneumoniae | ≤ 0.12 | 0.25 | ≥ 0.5 |

| Haemophilus influenzae | ≤ 2 | 4 | ≥ 8 |

| Enterobacteriaceae | ≤ 4 | 8 | ≥ 16 |

| Enterococcus faecalis | ≤ 0.25 | 0.5 | ≥ 1 |

Source: US Food and Drug Administration (FDA).[7] Note that breakpoints can vary based on the site of infection (e.g., skin and skin structure vs. community-acquired pneumonia).[7]

Quality Control (QC) Ranges for Omadacycline MIC Testing

Regular testing of reference strains is essential to ensure the accuracy of MIC determination methods.

| QC Strain | MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | 0.5 - 2 |

| Staphylococcus aureus ATCC 29213 | 0.06 - 0.5 |

| Enterococcus faecalis ATCC 29212 | 0.06 - 0.5 |

| Haemophilus influenzae ATCC 49247 | 0.5 - 2 |

| Streptococcus pneumoniae ATCC 49619 | 0.015 - 0.12 |

Source: CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing.[1][4][8]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol follows the guidelines outlined in CLSI documents M07-A10 and M100.

Materials:

-

Omadacycline analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms:

-

Streptococcus spp.: CAMHB with 2.5% to 5% lysed horse blood (LHB)

-

Haemophilus spp.: Haemophilus Test Medium (HTM)

-

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

Procedure:

-

Omadacycline Stock Solution Preparation: Prepare a stock solution of omadacycline in a suitable solvent (e.g., sterile water) at a concentration 100 times the highest final concentration to be tested.

-

Serial Dilutions: Perform serial two-fold dilutions of the omadacycline stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03-32 µg/mL).[2] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).

-

Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add the diluted bacterial suspension to each well (except the sterility control) of the microtiter plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for fastidious organisms) in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Gradient Strip MIC Assay (e.g., Omadacycline MIC Test Strip)

This method provides a quantitative MIC value based on the diffusion of a predefined antibiotic gradient from a paper strip onto an agar plate.[1][3]

Materials:

-

Omadacycline MIC Test Strips (MTS™)

-

Mueller-Hinton Agar (MHA)

-

For fastidious organisms:

-

Streptococcus spp.: MHA with 5% sheep blood

-

Haemophilus spp.: HTM agar

-

-

Bacterial inoculum suspension

-

Sterile swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Plate Inoculation:

-

Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

-

Allow the plate to dry for 5-15 minutes before applying the MIC strip.

-

-

Application of Gradient Strip: Aseptically apply the omadacycline MIC Test Strip to the center of the inoculated agar surface with the MIC scale facing upwards. Ensure the strip is in complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours (20-24 hours for fastidious organisms).

-

Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower part of the ellipse intersects the MIC scale on the strip. If the intersection is between two-fold dilutions, round up to the next highest two-fold dilution.[1]

Visualizations

Caption: Workflow for Broth Microdilution MIC Determination.

Caption: Workflow for Gradient Strip MIC Determination.

References

- 1. liofilchem.com [liofilchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmilabs.com [jmilabs.com]

- 7. Omadacycline Injection and Oral Products | FDA [fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Stability Testing of Omadacycline Tosylate in Different Media and Temperatures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, belonging to the tetracycline class. It is effective against a broad spectrum of bacteria, including resistant strains. To ensure its safety and efficacy, comprehensive stability testing of omadacycline tosylate, the salt form used in pharmaceutical formulations, is crucial. This document provides detailed protocols and application notes for assessing the stability of this compound in various media and under different temperature conditions.

Physicochemical Properties and Known Stability Profile

This compound is a yellow amorphous solid in its non-crystalline form, which can be unstable when exposed to air, light, and moisture.[1] The crystalline form of this compound is more stable.[2][3] Stability studies are essential to determine the intrinsic stability of the molecule, to establish degradation pathways, and to validate the analytical methods used for its quantification.

A study on the reconstituted omadacycline for injection (1 mg/mL in 0.9% w/v sodium chloride or 5% w/v dextrose) demonstrated that the solution remains stable and within specifications for up to 9 days when refrigerated.[4][5][6] The primary degradant observed with a notable increase was the 4-beta epimer.[5] Another impurity, dehydro-omadacycline, showed a slight increase in the 0.9% sodium chloride solution.[5]

A patent application for a lyophilized formulation of this compound indicates that maintaining the pH of the bulk solution between 5.6 and 6.6 results in good stability, with less than 5% impurities after 6 months at 40°C.[7]

Quantitative Stability Data

The following tables summarize the available quantitative data from a 9-day stability study of reconstituted omadacycline for injection and provide templates for presenting data from forced degradation studies.

Table 1: Stability of Reconstituted Omadacycline for Injection at 2-8°C for 9 Days

| Parameter | Medium | Day 0 | Day 3 | Day 6 | Day 9 | Specification |

| Appearance | 0.9% NaCl | Clear | Clear | Clear | Clear | Clear Solution |

| 5% Dextrose | Clear | Clear | Clear | Clear | Clear Solution | |

| pH | 0.9% NaCl | 4.2 | 4.2 | 4.3 | 4.2 | Negligible Change |

| 5% Dextrose | 3.9 | 3.9 | 4.0 | 3.9 | Negligible Change | |

| Omadacycline Assay (% Label Claim) | 0.9% NaCl | 100.2% | 99.8% | 100.5% | 100.1% | 95.0% - 105.0% |

| 5% Dextrose | 100.5% | 100.1% | 100.8% | 100.3% | 95.0% - 105.0% | |

| 4-beta epimer (% w/w) | 0.9% NaCl | 2.90% | 3.05% | 3.18% | 3.29% | ≤6.8% |

| 5% Dextrose | 2.85% | 3.10% | 3.35% | 3.54% | ≤6.8% | |

| Dehydro-omadacycline (% w/w) | 0.9% NaCl | <0.09% | <0.09% | 0.10% | 0.12% | Not Specified |

| 5% Dextrose | <0.09% | <0.09% | <0.09% | <0.09% | Not Specified | |

| Total Impurities (% w/w) | 0.9% NaCl | 3.5% | 3.7% | 3.9% | 4.1% | Not Specified |

| 5% Dextrose | 3.4% | 3.7% | 4.0% | 4.2% | Not Specified |

Data synthesized from a 9-day stability study of reconstituted omadacycline for injection.[4][5]

Table 2: Template for Forced Degradation Study of this compound

| Stress Condition | Time (hours) | Omadacycline Assay (%) | 4-beta epimer (%) | Dehydro-omadacycline (%) | Unknown Impurity 1 (RT) (%) | Total Degradation (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | |||

| 2 | ||||||

| 4 | ||||||

| 8 | ||||||

| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | |||

| 1 | ||||||

| 2 | ||||||

| 4 | ||||||

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | |||

| 2 | ||||||

| 4 | ||||||

| 8 | ||||||

| Thermal, 80°C | 0 | 100.0 | 0.0 | |||

| 24 | ||||||

| 48 | ||||||

| 72 | ||||||

| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 | |||

| - |

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying omadacycline from its degradation products.

-

Instrumentation: Agilent HPLC model 1260 with a quaternary pump and photodiode array detector, or equivalent.[4]

-

Column: Phenomenex Gemini 5µm C18 110Å, 250 x 4.6 mm, or equivalent.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 35°C.

-

Autosampler Temperature: 5°C.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 280 nm.

-

Run Time: 60 minutes.

Method parameters based on a published study.[5]

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

3.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

3.2.2. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw samples at 0, 2, 4, and 8 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

3.2.3. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature.

-

Withdraw samples at 0, 1, 2, and 4 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase for HPLC analysis.

3.2.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at 0, 2, 4, and 8 hours.

-

Dilute with the mobile phase for HPLC analysis.

3.2.5. Thermal Degradation

-

Place this compound powder in a vial and heat in an oven at 80°C.

-

Withdraw samples at 0, 24, 48, and 72 hours.

-

Prepare solutions of the heated powder in the mobile phase at a suitable concentration for HPLC analysis.

3.2.6. Photolytic Degradation

-

Expose a solution of this compound (1 mg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the samples by HPLC after the exposure period.

Visualizations

Experimental Workflow for Stability Testing

References

- 1. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Omadacycline powder for research procured from unauthorized commercial vendors may be impure and/or unstable - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Omadacycline Tosylate for Bone and Joint Infections: Application Notes and Protocols for a Research Setting

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research use of omadacycline tosylate in the context of bone and joint infections (BJIs). Omadacycline, a novel aminomethylcycline antibiotic, has demonstrated a promising profile for treating challenging orthopedic infections due to its broad-spectrum activity against relevant pathogens, including resistant strains, and favorable pharmacokinetic properties, such as bone penetration.

Mechanism of Action

Omadacycline is a modernized tetracycline that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting the elongation of peptide chains.[3][4] A key feature of omadacycline is its structural modification at the C-9 position, which enables it to overcome common tetracycline resistance mechanisms, namely efflux pumps and ribosomal protection proteins.[2][3][4]

In Vitro Activity and Susceptibility Testing

Omadacycline exhibits potent in vitro activity against a broad spectrum of Gram-positive and select Gram-negative bacteria that are frequently implicated in bone and joint infections. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and various streptococcal species.[2][3][5] Data from the SENTRY Antimicrobial Surveillance Program highlights its activity against clinical isolates from patients with bone and joint infections.[5]

Data Presentation: In Vitro Susceptibility

Table 1: Omadacycline In Vitro Activity Against Bacterial Isolates from Bone and Joint Infections

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Staphylococcus aureus (all) | - | 0.12 | 0.25 | ≥90.0% |

| S. aureus (MRSA) | - | 0.25 | - | - |

| Staphylococcus lugdunensis | - | 0.06 | - | ≥90.0% |

| Enterococcus faecalis (all) | - | 0.12-0.25 | - | ≥90.0% |

| E. faecalis (vancomycin-resistant) | - | - | - | ≥90.0% |

| Streptococcus pyogenes | - | 0.12 | - | ≥90.0% |

| Streptococcus anginosus group | - | - | - | ≥90.0% |

| Streptococcus pneumoniae | - | 0.06-0.12 | - | ≥90.0% |

Data synthesized from the SENTRY Antimicrobial Surveillance Program (2015-2023) as reported in scientific literature.[5][6] Note: Specific isolate numbers were not consistently available in the summarized public data.

Experimental Protocol: Broth Microdilution Susceptibility Testing (CLSI M07 Guideline)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates from bone and joint infections, following the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][7][8][9][10]

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates from bone and joint infections

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or turbidity meter

-

Quality control bacterial strains (e.g., S. aureus ATCC 29213)

Procedure:

-

Preparation of Omadacycline Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the omadacycline stock solution to the first well of each row to be tested, creating a starting concentration of 640 µg/mL.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 16 to 0.015 µg/mL). Discard 50 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation of Microtiter Plates:

-

Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension.

-

The final volume in each well will be 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results:

-

The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.

-

Reading can be done visually or with a plate reader.

-

Compare the results for the quality control strain with the acceptable ranges published by CLSI.

-

Animal Models of Bone and Joint Infection

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics for osteomyelitis. The rat model of MRSA-induced osteomyelitis is a well-established and relevant model.

Data Presentation: In Vivo Efficacy in a Rat Osteomyelitis Model

Table 2: Efficacy of Omadacycline in a Rat Model of MRSA Osteomyelitis

| Treatment Group | Median Tibial Bacterial Load (log₁₀ CFU/g) |

| Saline (Control) | 6.04 |

| Omadacycline | 5.24 |

| Vancomycin | 4.81 |

| Rifampin | 0.1 |

| Omadacycline + Rifampin | No detectable MRSA |

| Vancomycin + Rifampin | No detectable MRSA |

Data from a study evaluating omadacycline in an experimental rat model of MRSA osteomyelitis.[7][9][11]

Experimental Protocol: Rat Model of MRSA-Induced Osteomyelitis

This protocol describes the induction of chronic osteomyelitis in rats for the evaluation of antimicrobial agents. It is synthesized from multiple published methodologies.[12][13][14][15][16][17][18]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, retractors)

-

High-speed drill with a 1 mm burr

-

20 µL Hamilton syringe

-

Bone wax

-

Suture material

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Bacterial Preparation:

-

Culture the MRSA strain overnight in TSB at 37°C with shaking.

-

Wash the bacterial culture twice with sterile PBS.

-

Dilute the bacterial suspension to the desired concentration (e.g., 2 x 10⁸ CFU/mL).

-

Confirm the bacterial count by plating serial dilutions on TSA plates.

-

-

Surgical Procedure:

-

Anesthetize the rat and shave the right hind limb.

-

Make a longitudinal incision over the anteromedial aspect of the tibia to expose the bone.

-

Using the high-speed drill, create a 1 mm diameter hole through the cortex into the intramedullary canal of the proximal tibia.

-

Inject 20 µL of the prepared MRSA suspension into the intramedullary canal using a Hamilton syringe.

-

Seal the hole with bone wax to prevent leakage and soft tissue infection.

-

Close the incision with sutures.

-

-

Post-Operative Care:

-

Administer analgesics as required.

-

Monitor the animals for signs of infection and distress.

-

-

Infection Establishment: Allow the infection to establish for a period of 2-4 weeks to ensure a chronic state of osteomyelitis.

-

Treatment Initiation:

-

Randomize the animals into treatment groups (e.g., vehicle control, omadacycline, comparator antibiotics).

-

Administer the treatments via the desired route (e.g., oral gavage, subcutaneous injection) for a specified duration (e.g., 21 days).

-

-

Outcome Assessment:

-

At the end of the treatment period, euthanize the animals.

-

Aseptically harvest the infected tibiae.

-

Homogenize the bone tissue.

-

Perform quantitative bacterial cultures on the bone homogenate to determine the bacterial load (CFU/g of bone).

-

Histopathological analysis of the bone can also be performed to assess inflammation and bone destruction.

-

Clinical Research Protocols

The "Controlled Trial of Omadacycline Randomized Treatment Given for Bone and Joint Infection" (CORGI) is an ongoing clinical trial providing valuable insights into the potential clinical use of omadacycline for this indication.[8][19][20][21][22][23]

Data Presentation: Clinical Trial Design

Table 3: Overview of the CORGI Clinical Trial (NCT05753215)

| Parameter | Description |

| Study Design | Prospective, open-label, randomized, non-inferiority controlled trial |

| Population | Adults (18-85 years) with bone and joint infections requiring 4-12 weeks of outpatient antibiotic therapy |

| Intervention Arm | Omadacycline-containing regimen (300 mg orally once daily) |

| Comparator Arm | Standard of Care (SOC) oral antibiotics selected by the treating physician |

| Primary Outcome | Tolerability and safety of prolonged omadacycline use |

| Secondary Outcome | Clinical treatment success |

| Follow-up Duration | 16-24 weeks, including a final in-person visit 2 weeks post-treatment and a phone survey 3 months post-treatment |

Information sourced from the clinical trial registration and related publications.[8][19][20][21][22][23][24]

Experimental Protocol: Clinical Trial Workflow (Adapted from CORGI Trial)

This protocol outlines the key steps in a clinical trial evaluating omadacycline for bone and joint infections, based on the publicly available information for the CORGI trial.[8][11][19][20][21]

1. Patient Screening and Enrollment:

-

Identify potential participants aged 18-85 with a diagnosis of a bone or joint infection suspected to be caused by a Gram-positive organism.

-

Confirm that the planned duration of outpatient antibiotic therapy is between 4 and 12 weeks.

-

Obtain informed consent.

-

Perform baseline assessments, including medical history, physical examination, and laboratory tests.

2. Randomization:

-

Prior to randomization, the treating physician determines the intended Standard of Care (SOC) antibiotic regimen.

-

Randomize eligible participants to either the omadacycline-containing regimen or the pre-selected SOC regimen.

3. Treatment Period (4-12 weeks):

-

Omadacycline Arm: Administer omadacycline 300 mg orally once daily. Counsel patients on administration (fasting for 4 hours before and 2 hours after dosing) and avoidance of dairy, antacids, and mineral supplements within 4 hours of dosing.[11][19]

-

SOC Arm: Administer the physician-selected oral antibiotic regimen.

-

The exact duration of therapy is determined by the treating physician.

-

Adjunctive antibiotics are permitted in both arms if clinically indicated.[25]

4. Follow-up and Assessments:

-

Conduct in-person clinic visits at weeks 0, 2, 4, 8, and 12.

-

At each visit, assess for clinical signs of infection, adverse events, and adherence to treatment.

-

Collect blood samples for safety laboratory tests at regular intervals.[25]

-

Perform a final in-person visit 2 weeks after the completion of antibiotic therapy.

-

Conduct a phone survey 3 months after treatment completion to assess long-term outcomes.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dokumen.pub [dokumen.pub]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. researchgate.net [researchgate.net]

- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 11. Omadacycline for Bone and Joint Infections · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 12. Validation of the Osteomyelitis Induced by Methicillin-Resistant Staphylococcus aureus (MRSA) on Rat Model with Calvaria Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Model of experimental chronic osteomyelitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Role of Animal Models to Advance Research of Bacterial Osteomyelitis [frontiersin.org]

- 17. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Choosing the right animal model for osteomyelitis research: Considerations and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. CORGI Trial - Infectious Disease Research at The Lundquist Insti [id-core.org]

- 21. Osteomyelitis Clinical Research Trials | CenterWatch [centerwatch.com]

- 22. ClinConnect | Controlled Trial of Omadacycline Randomized Treatment [clinconnect.io]

- 23. ClinConnect | Bone Infection [clinconnect.io]

- 24. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 25. P-67. Safety of Omadacycline Versus Standard-of-Care Oral Antibiotic Treatment for Bone and Joint Infections: Interim Results from an Open-Label, Non- Inferiority, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Omadacycline for Community-Acquired Bacterial Pneumonia (CABP) Pathogen Studies

Introduction

Omadacycline (marketed as Nuzyra) is a first-in-class aminomethylcycline antibiotic, a modernized derivative of the tetracycline class.[1][2][3] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adults with community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2][4] Omadacycline is available in both intravenous (IV) and oral formulations, allowing for flexible administration.[1][4] A key feature of omadacycline is its design to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux pumps.[5][6][7] This gives it a broad spectrum of in vitro activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria that are common causes of CABP.[6][7][8][9]

Mechanism of Action

Like other tetracyclines, omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[5][6][10] It binds to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA molecules and thereby halting the elongation of peptide chains.[6][7]

However, chemical modifications at the C-9 position of the tetracycline D-ring enable omadacycline to maintain its binding affinity and activity even in the presence of ribosomal protection proteins (e.g., Tet(M), Tet(O)) that typically confer resistance to older tetracyclines.[5][6][7] Furthermore, modifications at the C-7 position help it circumvent tetracycline-specific efflux pumps (e.g., Tet(K), Tet(L)).[7] This dual-evasion capability allows omadacycline to be effective against many tetracycline-resistant strains.[5][11][12][13]

In Vitro Activity Against Key CABP Pathogens

Omadacycline demonstrates potent in vitro activity against the most common bacterial pathogens associated with CABP. Surveillance studies consistently show low Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

| Pathogen | Omadacycline MIC₅₀ (mg/L) | Omadacycline MIC₉₀ (mg/L) | Notes |

| Streptococcus pneumoniae | ≤0.06 - 0.12 | 0.12 - 0.25 | Activity is maintained against penicillin-resistant and tetracycline-resistant strains.[5][11][14] |

| Staphylococcus aureus (MSSA/MRSA) | 0.12 | 0.12 - 0.25 | Potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates.[15][16] |

| Haemophilus influenzae | 0.5 | 1 | Activity is not affected by β-lactamase status.[11][17] |

| Moraxella catarrhalis | ≤0.12 | 0.25 | Highly active against this common respiratory pathogen.[11] |

| Legionella pneumophila | 0.25 | 0.5 | Demonstrates both extracellular and intracellular activity.[18] |

| Klebsiella pneumoniae | 0.5 | 4 | Activity is variable; some isolates may show higher MICs.[11] |

| Mycoplasma pneumoniae | 0.25 | 0.5 | Effective against atypical pathogens.[19] |

| Chlamydophila pneumoniae | 0.12 | 0.25 | Effective against atypical pathogens.[19] |

Clinical Efficacy in CABP: The OPTIC Trial

The pivotal Phase 3 OPTIC (Omadacycline for Pneumonia Treatment in the Community) trial was a multinational, randomized, double-blind study that evaluated the efficacy and safety of omadacycline compared to moxifloxacin for treating adults with CABP.[8][12][19][20] The trial demonstrated the noninferiority of omadacycline to moxifloxacin.[8][20]

| Endpoint | Omadacycline Arm | Moxifloxacin Arm | Outcome |

| Early Clinical Response (ECR) at 72-120h (ITT Population) | 81.1% | 82.7% | Non-inferiority met. Difference: -1.6% (95% CI: -7.1 to 3.8).[8][21] |

| Investigator-Assessed Clinical Response at Post-Treatment Evaluation (PTE) (ITT Population) | 87.6% | 85.1% | Non-inferiority met. Difference: 2.5% (95% CI: -2.4 to 7.4).[8] |

| Treatment-Emergent Adverse Events | 41.1% | 48.5% | Omadacycline was generally well-tolerated.[8] |

A post-hoc analysis of the OPTIC trial focusing on patients with comorbidities (Pneumonia Severity Index [PSI] risk class II/III) also showed similar high clinical success rates for omadacycline (ECR 91.6%, PTE 89.1%) compared to moxifloxacin (ECR 91.4%, PTE 87.4%).[12]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST)

This protocol describes the broth microdilution method, a standard for determining MIC values, as guided by the Clinical and Laboratory Standards Institute (CLSI).[22]

Objective: To determine the MIC of omadacycline against CABP pathogens.

Materials:

-

Bacterial isolates (e.g., S. pneumoniae, H. influenzae)

-

Cation-adjusted Mueller-Hinton broth (or specialized media like Haemophilus Test Medium)

-

Omadacycline powder and other comparator agents

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare Antibiotic Plates: Serially dilute omadacycline in the appropriate broth within the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.008 to 32 mg/L).

-

Standardize Inoculum: Prepare a suspension of the test organism in saline or broth equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours (or 20-24 hours for fastidious organisms like H. influenzae). For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

-

Reading Results: The MIC is the lowest concentration of omadacycline that completely inhibits visible bacterial growth.

Protocol 2: Phase 3 Clinical Trial Design (Based on OPTIC Trial)

This protocol outlines the key design elements for a clinical trial evaluating a new antibiotic for CABP, using the OPTIC trial as a model.[12][19][20]

Key Components:

-

Study Design: Randomized, double-blind, double-dummy, non-inferiority trial.[8][20]

-

Patient Population: Adults hospitalized with a diagnosis of CABP.

-

Intervention Arm: Omadacycline (e.g., 100 mg IV q12h for 2 doses, then 100 mg IV q24h, with an option to switch to 300 mg oral daily after ≥3 days).[19][21]

-

Comparator Arm: Moxifloxacin (e.g., 400 mg IV daily, with an option to switch to 400 mg oral daily after ≥3 days).[19][21]

-

Primary Endpoint: Early Clinical Response (ECR), typically assessed 72-120 hours after the first dose. ECR is defined as survival with improvement in at least two of four key CABP symptoms (cough, sputum production, chest pain, dyspnea) without deterioration in any.[19]

-

Secondary Endpoint: Investigator-assessed clinical response at a Post-Treatment Evaluation (PTE) visit, typically 5-10 days after the final dose.[8][19]

-

Safety Monitoring: Collection of all treatment-emergent adverse events throughout the study.

Protocol 3: In Vitro Pharmacodynamic (PD) Infection Model

This protocol describes a one-compartment in vitro model used to characterize the pharmacokinetic/pharmacodynamic (PK/PD) relationship of omadacycline, particularly for pathogens like H. influenzae that are challenging to study in animal models.[17][23]

Objective: To determine the PK/PD index (e.g., AUC/MIC) that best correlates with omadacycline's bactericidal or bacteriostatic activity.

Procedure:

-

Model Setup: A central flask containing culture medium is inoculated with a standardized concentration of the test pathogen (e.g., H. influenzae).

-

Simulate Human PK: Omadacycline is infused into and diluted out of the central flask using peristaltic pumps. The rates are precisely controlled to simulate human concentration-time profiles observed in plasma or epithelial lining fluid (ELF) after a specific dose.[23]

-

Dose-Ranging Studies: Multiple simulations are run, each mimicking a different omadacycline dose to generate a range of exposures (e.g., AUC values).[17]

-

Bacterial Sampling: Samples are drawn from the flask at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the viable bacterial count (CFU/mL).

-

Data Analysis: The change in bacterial density over 24 hours is plotted against the simulated PK/PD index (e.g., total-drug ELF AUC/MIC ratio). A sigmoid Emax model is used to calculate the exposure required for net bacterial stasis, 1-log₁₀ kill, and 2-log₁₀ kill.[17][23]

Pharmacokinetics/Pharmacodynamics (PK/PD) Considerations

The efficacy of omadacycline, like many antibiotics, is best predicted by the relationship between drug exposure and the pathogen's susceptibility (MIC). For tetracyclines, the ratio of the area under the free-drug concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄/MIC) is the PK/PD parameter that correlates with in vivo efficacy.[24][25]

Studies in neutropenic mouse pneumonia models have been crucial for defining these targets for key CABP pathogens.[15][25] For example, against S. pneumoniae, the fAUC/MIC ratio in plasma and the total-drug AUC/MIC ratio in epithelial lining fluid (ELF) showed the highest correlation with efficacy.[25] These nonclinical targets are then used in simulations with human pharmacokinetic data to evaluate the probability of target attainment for different dosing regimens against a population of clinical isolates.[26][27]

References

- 1. Nuzyra (Omadacycline) Approved for the Treatment of Community-Acquired Bacterial Pneumonia or Acute Bacterial Skin and Skin Structure Infections [ahdbonline.com]

- 2. FDA Approves NUZYRA™ (Omadacycline) for Community-Acquired Bacterial Pneumonia and Acute Skin and Skin Structure Infections - Conference Correspondent [conference-correspondent.com]

- 3. drugs.com [drugs.com]

- 4. zailab.gcs-web.com [zailab.gcs-web.com]

- 5. journals.asm.org [journals.asm.org]

- 6. New Perspectives on Antimicrobial Agents: Omadacycline for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial [frontiersin.org]

- 13. Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ihma.com [ihma.com]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. In Vitro and Intracellular Activities of Omadacycline against Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy for CABP Patients | NUZYRA® (omadacycline) [nuzyra.com]

- 20. Paratek's Phase III trial of omadacycline shows positive outcome in CABP treatment - Clinical Trials Arena [clinicaltrialsarena.com]

- 21. jwatch.org [jwatch.org]

- 22. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetic-Pharmacodynamic Characterization of Omadacycline against Haemophilus influenzae Using a One-Compartment In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. Pharmacokinetic-Pharmacodynamic Target Attainment Analyses Evaluating Omadacycline Dosing Regimens for the Treatment of Patients with Community-Acquired Bacterial Pneumonia Arising from Streptococcus pneumoniae and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Pharmacokinetics, Safety and Pharmacokinetics/Pharmacodynamics Analysis of Omadacycline in Chinese Healthy Subjects [frontiersin.org]

Troubleshooting & Optimization

Troubleshooting poor solubility of omadacycline tosylate in vitro assays

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of omadacycline tosylate for in vitro research applications. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why can its solubility be challenging in vitro?

A1: this compound is a semi-synthetic aminomethylcycline antibiotic, a derivative of minocycline, that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Its chemical structure is designed to overcome common tetracycline resistance mechanisms.[3] Like many complex molecules, its solubility can be influenced by various factors including pH, solvent, temperature, and the presence of other solutes in the assay medium. While regulatory filings describe it as highly soluble in aqueous solutions across a physiological pH range, practical experience in a laboratory setting can vary depending on the specific conditions and desired concentration, sometimes leading to precipitation and inconsistent experimental results.[4]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: There is variability in reported solubility data. For maximum flexibility, Dimethyl Sulfoxide (DMSO) is a reliable choice for preparing high-concentration stock solutions (e.g., up to 100 mg/mL).[5] Water and ethanol can also be used, although the achievable concentration might be lower.[5] For aqueous solutions, some vendors report a solubility of around 2 mg/mL in water. It is always recommended to start with a small amount of material to empirically test solubility in your chosen solvent system before preparing a large stock.

Q3: How does pH affect the solubility of this compound?

A3: this compound has both acidic and basic functional groups, with pKa values of approximately 2.87 (strongest acidic) and 10.54 (strongest basic).[6] This means its net charge, and therefore its aqueous solubility, is highly pH-dependent.

-

At low pH (below 2.87): The molecule is fully protonated and carries a positive charge, which generally leads to higher aqueous solubility. Reconstituted solutions for injection have a pH between 3.9 and 4.3.[7][8]

-

At physiological pH (~7.4): The molecule may be less charged (zwitterionic), which can decrease its solubility compared to acidic conditions.

-